molecular formula C24H33N3O4S B2865794 2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946347-76-8

2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2865794
CAS No.: 946347-76-8
M. Wt: 459.61
InChI Key: FJQQSJQUHXCLOT-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dimethoxy-substituted aromatic ring linked to a complex ethylamine side chain. The side chain features a unique combination of a 1-methylindolin-5-yl moiety and a piperidin-1-yl group, which distinguishes it from structurally related compounds.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-26-14-11-19-15-18(7-9-21(19)26)22(27-12-5-4-6-13-27)17-25-32(28,29)24-16-20(30-2)8-10-23(24)31-3/h7-10,15-16,22,25H,4-6,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQQSJQUHXCLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the 2,5-dimethoxy groups. Subsequent steps would involve the attachment of the indolinyl and piperidinyl moieties under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzene ring or the sulfonamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its use as an antibacterial or antiviral agent.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares core structural motifs with three analogs synthesized in a recent study (compounds 9 , 10 , and 11 ) . Below is a detailed comparison:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound Compound 9 Compound 10 Compound 11
Core Structure 2,5-Dimethoxybenzenesulfonamide 5-Chloro-2-methoxybenzenesulfonamide 2,5-Dimethoxybenzenesulfonamide 1-Naphthalenesulfonamide
Side Chain 2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl 1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl 1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl 1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl
Molecular Formula Not reported C₂₄H₃₁ClN₂O₅S C₂₅H₃₄N₂O₆S C₂₇H₃₂N₂O₄S
Melting Point (°C) Not reported 147.4–149.7 124.9–125.8 170.0–173.7
Synthesis Yield Not reported 84% 70% 67%
Key Functional Groups Indoline, piperidine, dimethoxy Chloro, dihydrobenzofuran, methoxy Dihydrobenzofuran, dimethoxy Naphthalene, dihydrobenzofuran

Key Observations

Core Sulfonamide Modifications: The target compound and Compound 10 share the 2,5-dimethoxybenzenesulfonamide core, which is associated with enhanced solubility compared to the chloro-substituted Compound 9 or the bulkier naphthalene-based Compound 11 .

Side-Chain Variations: The target compound’s side chain incorporates 1-methylindolin-5-yl, a bicyclic structure with aromaticity and nitrogen heteroatoms, contrasting with the oxygen-containing dihydrobenzofuran in Compounds 9–11. This substitution could alter pharmacokinetic properties, such as metabolic stability or blood-brain barrier permeability. The dual substitution (piperidin-1-yl and 1-methylindolin-5-yl) on the ethyl group introduces conformational rigidity, which may enhance selectivity for specific receptor subtypes compared to the mono-substituted analogs .

Physicochemical Properties :

  • Compound 10 (dimethoxy core) exhibits a lower melting point (124.9–125.8°C) than Compound 9 (147.4–149.7°C), likely due to reduced crystallinity from the absence of a polar chloro group. The target compound’s melting point is unreported but may follow similar trends.
  • The naphthalene group in Compound 11 contributes to its higher melting point (170.0–173.7°C), reflecting increased molecular planarity and intermolecular stacking .

Substituting dihydrobenzofuran with indoline may require optimized reaction conditions due to steric and electronic differences.

Biological Activity

2,5-Dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its structural features and biological activity. This article reviews its biological activity, focusing on its interactions with biological targets, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C24_{24}H33_{33}N3_{3}O4_{4}S
  • Molecular Weight : 459.6 g/mol

The presence of methoxy groups and an indoline structure suggests that this compound may interact with various biological targets, particularly in the central nervous system (CNS).

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as ligands for dopamine receptors. The specific interactions of this compound with dopamine D2 receptors are crucial for understanding its potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Biological Activity Target Receptor Reference
This compoundDopamine D2 receptor ligandD2 receptorOngoing studies
2,3-Dimethoxy-N-cyclohexylbenzamideCNS activityD2 receptor
4-Methoxy-N-(piperidin-4-yl)methylbenzamideNeuroactive propertiesVarious CNS receptors

Pharmacological Studies

Recent pharmacological studies have focused on the binding affinity of this compound to various receptor subtypes. Techniques such as radiolabeled ligand binding assays and in vivo efficacy models are employed to elucidate its pharmacological profile.

Case Study: Dopamine Receptor Binding

In a study investigating the binding affinity of related compounds to dopamine receptors, it was found that modifications in the side chain significantly influenced receptor selectivity. The presence of the indoline moiety in this compound enhances its selectivity for D2 receptors compared to other analogs lacking this feature. This specificity is critical for minimizing side effects associated with non-selective receptor activation.

Toxicology and Safety Profile

While detailed toxicological data on this compound is limited, structural analogs have been assessed for safety. Studies indicate that compounds with similar structures can exhibit low toxicity profiles when administered at therapeutic doses.

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